(Z)-1-Bromo-4-(2-bromovinyl)benzene
Overview
Description
(Z)-1-Bromo-4-(2-bromovinyl)benzene is a useful research compound. Its molecular formula is C8H6Br2 and its molecular weight is 261.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
(Z)-1-Bromo-4-(2-bromovinyl)benzene has been utilized in the synthesis of compounds with significant fluorescence properties. One such compound, synthesized through a Wittig-Horner reaction, exhibited strong photoluminescence in both solution and solid states, with notable aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).
One-Pot Synthesis Applications
The compound has also been used in a one-pot synthesis process to create (Z)-aryl 4-(2-bromovinyl)benzenesulfonates. This process demonstrated high stereoselectivity and yielded significant quantities of the target compounds (Kuang Chun-xiang, 2011).
Stereoselective Synthesis
In stereoselective synthesis, (Z)-1-Bromo-4-(2-bromovinyl)benzene is used to create various isomers. For instance, its reaction with alkynes in different solvents leads to the formation of (Z)- or (E)-β-bromovinyl tellurides, which are pivotal in synthesizing trisubstituted alkenes (Xian Huang & Yu-lu Wang, 1996).
Fluorination and Regioselectivity
The compound's derivatives have been utilized in fluorination reactions, demonstrating high yields and regioselectivities. This process involves using tetra-n-butylammonium fluoride in toluene and leads to the formation of (Z)-1-(2-bromo-1-fluorovinyl)benzenes (Mingzhu Zhao et al., 2016).
Utility in Synthesizing Sulfonyl Azide
Another application involves the stereoselective synthesis of (Z)-4-(2-bromovinyl)benzenesulfonyl azide, which is a key intermediate for transforming into (Z)-N-[4-(2-bromovinyl)benzenesulfonyl]imidates (Wensheng Zhang et al., 2009).
properties
IUPAC Name |
1-bromo-4-[(Z)-2-bromoethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-Bromo-4-(2-bromovinyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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